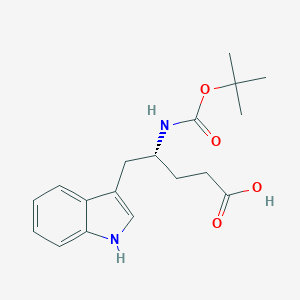

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid is a complex organic compound with a unique structure that includes an indole ring and a pentanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid typically involves multiple steps, including the formation of the indole ring and the attachment of the pentanoic acid chain. Common synthetic routes may include:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Pentanoic Acid Chain: This step may involve the use of protecting groups to ensure selective reactions. The pentanoic acid chain can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indoline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid features an indole ring structure linked to a pentanoic acid chain. Its structural similarity to other biologically active compounds, such as indole-3-acetic acid, suggests potential interactions with biological pathways. The compound's mechanism of action may involve modulation of signaling pathways related to inflammation and cancer cell proliferation.

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it reduces pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α, highlighting its dual role in cancer therapy and inflammation management.

Biological Studies

Studies have shown that this compound can serve as a valuable tool for understanding molecular mechanisms in various diseases. Its antioxidant properties make it a candidate for research into neurodegenerative diseases where oxidative stress plays a critical role.

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis. It can be used to generate more complex molecules, facilitating the development of new pharmaceuticals and chemical materials.

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines in vitro. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways associated with cell survival and death.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties, showing significant reductions in inflammatory markers in animal models. This suggests potential therapeutic applications for diseases characterized by chronic inflammation.

Mécanisme D'action

The mechanism of action of (R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid with an indole ring.

Uniqueness

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid is unique due to its specific structure, which combines an indole ring with a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and the implications of its activity based on diverse research findings.

Chemical Structure and Synthesis

This compound, also known as a derivative of tryptophan, features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The indole moiety contributes to its biological properties, particularly in interactions with various receptors.

Synthesis Methods

The synthesis typically involves:

- Protection of the amino group using Boc anhydride.

- Coupling reactions with indole derivatives.

- Deprotection to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated through various assays, highlighting its potential as a therapeutic agent.

1. Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit affinity for opioid receptors. For instance, studies involving bivalent ligands have shown that modifications in structure can significantly alter receptor binding affinities and functional activity at μ-opioid receptors .

| Compound | μ-Receptor Affinity (nM) | NK1 Antagonist Activity |

|---|---|---|

| 3b | 7.2 | Strong |

| 1a | 10 μM–6.9% | None |

| 1b | 10 μM–19.3% | None |

This table summarizes findings from pharmacological evaluations where compound 3b demonstrated significant agonist potency at the μ-opioid receptor, indicating its potential for pain management applications .

2. Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For example, compounds with structural similarities have shown inhibitory effects on cancer cell proliferation across various cell lines, such as MCF-7 and A549 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PABA Derivative | MCF-7 | 5.85 |

| Indole Analog | A549 | 4.53 |

These findings indicate that this compound and its analogs may act as effective agents against specific cancer types through mechanisms involving apoptosis and cell cycle arrest .

3. Antiviral Activity

Emerging data suggests that this compound may also possess antiviral properties, potentially effective against certain viral infections. The exact mechanisms remain to be elucidated but may involve interference with viral replication processes.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Case Study 1 : A study evaluated the analgesic effects of related indole derivatives in animal models, demonstrating significant pain relief comparable to standard opioid treatments.

- Case Study 2 : In vitro assays revealed that specific analogs inhibited tumor growth in human cancer cell lines by inducing apoptosis and reducing proliferation rates.

Propriétés

IUPAC Name |

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYUVNZXIBSYAM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.